tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJOZGNUZGAVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Construction of the pyrrolidine ring with appropriate functional groups.
- Introduction of the amino group at the 3-position.
- Installation of the oxo (keto) group at the 4-position.
- Protection of the nitrogen atom with a tert-butyl carbamate (Boc) group to form the tert-butyl ester.
The Boc group protects the nitrogen during subsequent transformations and improves compound stability.
Reported Synthetic Route and Reaction Conditions
A detailed preparation example is derived from a patent and chemical synthesis literature, indicating the following key steps:
| Step | Starting Material / Intermediate | Reagents & Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Pyrrolidine derivative with protected nitrogen | Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base | Formation of tert-butyl carbamate protecting group on pyrrolidine nitrogen |
| 2 | Introduction of amino group at C-3 | Amination reaction via nucleophilic substitution or reductive amination | Installation of 3-amino substituent |
| 3 | Oxidation at C-4 to install keto group | Controlled oxidation using mild oxidants (e.g., PCC, Dess-Martin periodinane) | Formation of 4-oxo function |
| 4 | Purification | Chromatography or crystallization | Isolation of pure this compound |
This route ensures the selective functionalization of the pyrrolidine ring while maintaining stereochemical integrity.
Specific Preparation Example
From a preparation example (Preparation Example 1-114-23) sourced from chemical literature:
- Starting with a precursor compound (approx. 2.93 g, 15.80 mmol),
- Reaction carried out in dichloromethane solvent,
- Stirred for 4 hours under controlled temperature,
- Yield obtained: 62% of tert-butyl 3-amino-4-hydroxy-pyrrolidine-1-carboxylate intermediate,
- Followed by oxidation to convert the hydroxy group to the oxo group at C-4.
This method highlights the importance of solvent choice, reaction time, and temperature to optimize yield and purity.
Alternative Routes and Related Compounds
While direct preparation methods for this compound are limited, related compounds such as tert-butyl 3-fluoro-4-aminopiperidine-1-carboxylate have been synthesized via catalytic hydrogenation of benzyl-protected intermediates using ammonium formate and palladium on carbon in methanol at 50 °C for 1 hour, yielding quantitative conversion. This demonstrates the utility of catalytic hydrogenation and protecting group strategies in related heterocyclic amino acid derivatives.
Analytical Data and Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O3 |
| Molecular Weight | 202.25 g/mol |
| Solubility | Very soluble in water (62.3 mg/ml) |
| Log P (Consensus) | -0.05 (indicating hydrophilicity) |
| TPSA (Topological Polar Surface Area) | 75.79 Ų |
| Number of H-bond donors | 2 |
| Number of H-bond acceptors | 4 |
| Synthetic Accessibility | Moderate (3.13 on scale) |
These properties are consistent with a compound that is water-soluble and suitable for pharmaceutical intermediate applications.
Summary and Considerations
- The preparation of this compound involves multi-step synthesis including protection of the nitrogen with a tert-butyl carbamate group, selective amination, and oxidation to install the keto group.
- Reaction conditions such as solvent choice (dichloromethane), reaction time (4 hours), and temperature are critical for optimizing yield (reported 62% in a key step).
- Related synthetic strategies using catalytic hydrogenation and amination in similar heterocyclic systems provide useful insights for process optimization.
- The compound exhibits favorable solubility and physicochemical properties for use as a pharmaceutical intermediate.
- Industrial scale-up methods focus on high purity and yield, with options for recycling unreacted enantiomers to improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the amino group.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate typically involves several chemical reactions that allow for the introduction of functional groups necessary for its biological activity. The compound can be synthesized through a multi-step process involving the condensation of pyrrolidine derivatives with carboxylic acids or their derivatives.
Key Synthesis Steps:
- Formation of Pyrrolidine Ring: The initial step often involves the formation of a pyrrolidine ring through cyclization reactions.
- Introduction of Functional Groups: Subsequent reactions introduce the tert-butyl group and amino functionalities, which are crucial for the compound's biological properties.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.
This compound exhibits a range of biological activities due to its structural features. It has been studied for its potential as an enzyme inhibitor and its role in modulating various biological pathways.
Mechanism of Action:
The compound is believed to interact with specific molecular targets, including enzymes and receptors, influencing cellular signaling pathways. This interaction can lead to significant changes in processes such as neurotransmission and cell proliferation, making it a candidate for therapeutic applications.
Medicinal Chemistry
The compound serves as a building block in the synthesis of more complex molecules that may have therapeutic effects. Its derivatives are being explored for potential use in treating various diseases, including cancer and neurological disorders.
Drug Development
Research has shown that this compound can act as an inhibitor for certain enzymes involved in disease pathways. For instance, studies indicate its effectiveness against protein tyrosine kinases, which are often implicated in cancer progression .
Case Studies
Several case studies highlight the efficacy of this compound in drug discovery:
- Anticancer Research:
- Enzyme Targeting:
- Neuroprotective Effects:
Comparative Data Table
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Building block for complex drug synthesis | Used in synthesizing potential anticancer agents |
| Drug Development | Enzyme inhibitor with therapeutic potential | Effective against protein tyrosine kinases |
| Neuroprotective Effects | Protects neuronal cells from oxidative damage | Potential treatment for neurodegenerative disorders |
| Anticancer Research | Induces apoptosis in cancer cell lines | Enhances cancer cell death through targeted mechanisms |
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The pyrrolidine ring structure allows for diverse interactions with biological macromolecules, contributing to its biological activity .
Comparison with Similar Compounds
Key Observations :
- The amino group in the target compound enhances nucleophilicity, enabling participation in condensation or cross-coupling reactions, whereas the bromo substituent (in the bromo-analog) facilitates Suzuki-Miyaura or nucleophilic substitution reactions .
Physicochemical Properties
Boiling Point and Density
- tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate : Predicted boiling point = 316.3 ± 42.0 °C; density = 1.485 ± 0.06 g/cm³ .
- tert-Butyl 3-acetyl-4-oxopyrrolidine-1-carboxylate : Lower boiling point (estimated <300 °C) due to reduced molecular weight and polarizability compared to the bromo-analog .
Acidity (pKa)
- The bromo-analog exhibits a predicted pKa of -3.81 ± 0.40, indicating strong electrophilicity at the carbonyl group, whereas the amino-substituted compound likely has a higher pKa (≈8–10) due to the basic amino group .
Biological Activity
Tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring, this compound exhibits significant interactions with various biological macromolecules, making it a candidate for drug development and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 213.273 g/mol. The compound features a carbonyl group at the 4-position and a carboxylate group at the 1-position of the pyrrolidine ring, contributing to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme-substrate dynamics and influence various biochemical pathways.
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | Contains an amino group; different stereochemistry | Unique due to specific stereochemical arrangement |
| Tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | Contains fluorine; altered reactivity | Fluorine significantly affects chemical properties |
| Tert-butyl 3-acetylpiperidine-1-carboxylate | Acetyl group instead of methyl | Different functional group leading to varied reactivity |
| Tert-butyl 3-methyl-4-hydroxypiperidine-1-carboxylate | Hydroxyl group present | Hydroxyl alters solubility and reactivity |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can bind to specific enzymes, altering their activity and leading to various physiological effects.
- Ligand Interaction : Its ability to act as a ligand in biochemical assays makes it valuable for studying receptor mechanisms and drug design.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
Case Studies
A study focused on the interaction of this compound with matrix metalloproteinases (MMPs) revealed that it could effectively inhibit MMP activity, which is crucial in cancer metastasis. The compound demonstrated IC₅₀ values comparable to established inhibitors, suggesting its potential as a therapeutic agent.
Applications in Research
This compound serves multiple roles in scientific research:
- Asymmetric Synthesis : It is used as a chiral auxiliary in the synthesis of complex organic molecules.
- Biochemical Assays : The compound aids in studying enzyme mechanisms and receptor-ligand interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
